molecular formula C16H12FN3O2 B2362834 4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 510765-31-8

4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2362834
CAS RN: 510765-31-8
M. Wt: 297.289
InChI Key: IPDDRDWDZGDGCU-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a derivative of pyrido[1,2-a]pyrimidin-4-one . It’s an Analytical Material and not a USP Reference Standard . The molecule undergoes chemical modifications to optimize its biological properties.


Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by various spectroscopic techniques such as IR, 1HNMR, ESI–MS, and CHN analysis .

Scientific Research Applications

Click Chemistry Scaffold: 4 H -Pyrazoles

4-fluoro-4-methyl-4H-pyrazoles serve as emerging scaffolds for “click” chemistry. Late-stage fluorination with Selectfluor® provides a reliable route to these compounds. Researchers have explored their Diels–Alder reactivity, comparing them to other pyrazoles. Notably, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) exhibits lower Diels–Alder reactivity than 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but it compensates with higher stability in the presence of biological nucleophiles .

Anti-HIV-1 Activity

Indole derivatives, including those related to our compound, have shown promise in anti-HIV-1 research. While not directly related to our compound, indole-3-acetic acid (a plant hormone derived from tryptophan) falls within this category. Researchers have explored molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives as potential anti-HIV-1 agents .

Anti-Cancer Agents: Tetrahydro-1 H -pyrido-[4,3-b]indoles

Although not directly studied for our compound, the design and synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles have been investigated as anti-cancer agents. These compounds hold promise due to their unique structure and potential biological activity .

properties

IUPAC Name

4-fluoro-N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-10-3-2-8-20-14(10)18-9-13(16(20)22)19-15(21)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDDRDWDZGDGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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